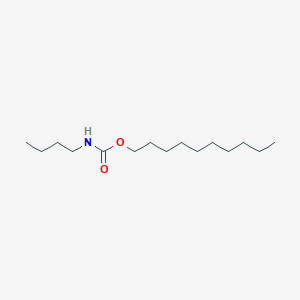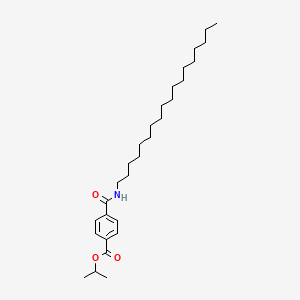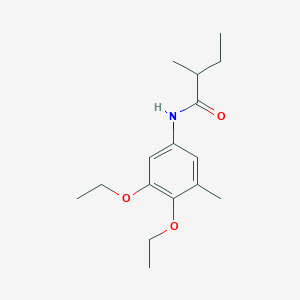
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is an organic compound with a complex structure It is characterized by the presence of diethoxy and methyl groups attached to a phenyl ring, which is further connected to a butanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzaldehyde with appropriate amines and butanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)-2,2-dimethylpropanamide
- N-(3,4-Diethoxy-5-methylphenyl)-2-methoxyacetamide
- N-(3,4-diethoxy-5-methylphenyl)acetamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)-2-methylbutanamide is unique due to its specific structural features, such as the combination of diethoxy and methyl groups on the phenyl ring and the butanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
90257-16-2 |
|---|---|
Fórmula molecular |
C16H25NO3 |
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
N-(3,4-diethoxy-5-methylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C16H25NO3/c1-6-11(4)16(18)17-13-9-12(5)15(20-8-3)14(10-13)19-7-2/h9-11H,6-8H2,1-5H3,(H,17,18) |
Clave InChI |
KJSHKGCUSTYORR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


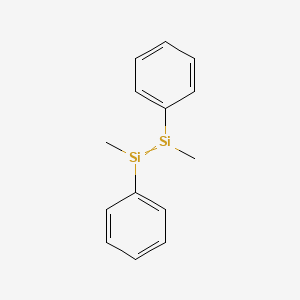
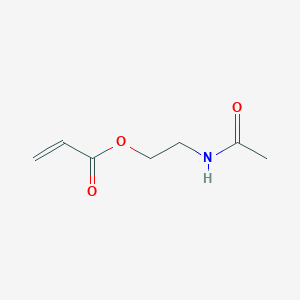
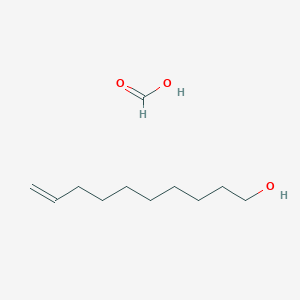
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
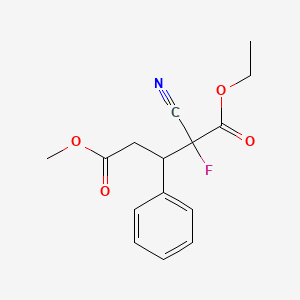
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
